1,1',1''-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)
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Overview
Description
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) is a chemical compound that features a phosphorus atom bonded to three 2,5-dimethyl-1H-pyrrole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,5-dimethyl-1H-pyrrole under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
PCl3+3(2,5-dimethyl-1H-pyrrole)→1,1’,1”-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole)+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Substitution: The pyrrole groups can participate in electrophilic substitution reactions.
Coordination: The compound can act as a ligand, coordinating to metal centers in complex formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Electrophiles such as halogens and alkylating agents can be used.
Coordination: Metal salts like palladium chloride and platinum chloride are often used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or alkylated derivatives of the compound.
Coordination: Metal complexes with varying stoichiometries.
Scientific Research Applications
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in materials science for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) depends on its application:
As a Ligand: It coordinates to metal centers through the phosphorus atom, forming stable complexes.
In Biological Systems: It may interact with enzymes and receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-1H-pyrrole: A simpler pyrrole derivative with similar reactivity.
Triphenylphosphine: A phosphorus compound with three phenyl groups instead of pyrrole groups.
Phosphine Oxides: Oxidized derivatives of phosphines with similar coordination properties.
Uniqueness
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole) is unique due to the combination of the phosphorus center and the 2,5-dimethyl-1H-pyrrole groups, which impart distinct electronic and steric properties. This makes it a versatile compound for various applications in coordination chemistry, materials science, and potentially in biological systems.
Properties
CAS No. |
62317-73-1 |
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Molecular Formula |
C18H24N3P |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
tris(2,5-dimethylpyrrol-1-yl)phosphane |
InChI |
InChI=1S/C18H24N3P/c1-13-7-8-14(2)19(13)22(20-15(3)9-10-16(20)4)21-17(5)11-12-18(21)6/h7-12H,1-6H3 |
InChI Key |
BGSKBBSDEPFFJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1P(N2C(=CC=C2C)C)N3C(=CC=C3C)C)C |
Origin of Product |
United States |
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